Deucrictibant

Description

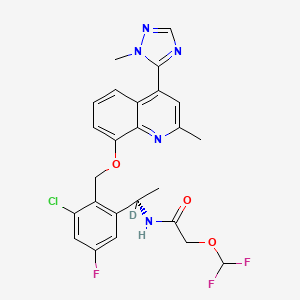

Structure

2D Structure

3D Structure

Properties

CAS No. |

2340111-58-0 |

|---|---|

Molecular Formula |

C25H23ClF3N5O3 |

Molecular Weight |

534.9 g/mol |

IUPAC Name |

N-[(1S)-1-[3-chloro-5-fluoro-2-[[2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinolin-8-yl]oxymethyl]phenyl]-1-deuterioethyl]-2-(difluoromethoxy)acetamide |

InChI |

InChI=1S/C25H23ClF3N5O3/c1-13-7-18(24-30-12-31-34(24)3)16-5-4-6-21(23(16)32-13)36-10-19-17(8-15(27)9-20(19)26)14(2)33-22(35)11-37-25(28)29/h4-9,12,14,25H,10-11H2,1-3H3,(H,33,35)/t14-/m0/s1/i14D |

InChI Key |

ZTCLCSCHTACERP-WTDRUJNCSA-N |

Isomeric SMILES |

[2H][C@](C)(C1=C(C(=CC(=C1)F)Cl)COC2=CC=CC3=C(C=C(N=C32)C)C4=NC=NN4C)NC(=O)COC(F)F |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=C(C=C3Cl)F)C(C)NC(=O)COC(F)F)C4=NC=NN4C |

Origin of Product |

United States |

Foundational & Exploratory

Deucrictibant: A Technical Guide to its Mechanism of Action in Hereditary Angioedema

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action, pharmacological profile, and clinical efficacy of deucrictibant, a novel therapeutic agent for the treatment of Hereditary Angioedema (HAE).

Introduction: The Pathophysiology of HAE and the Role of Bradykinin (B550075)

Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent, severe, and unpredictable episodes of swelling (edema) in various parts of the body, including the skin, gastrointestinal tract, and upper airways.[1] These attacks can be debilitating and, in the case of laryngeal edema, life-threatening.[2]

The underlying cause of HAE types 1 and 2 is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) protein.[2] This deficiency leads to dysregulation of the contact system and subsequent overproduction of the vasoactive peptide bradykinin.[2][3] Bradykinin is the key mediator of swelling in HAE.[2][4] It binds to the bradykinin B2 receptor (B2R), a G-protein-coupled receptor located on the surface of endothelial cells.[2][5] Activation of the B2R initiates a signaling cascade that increases vascular permeability, leading to fluid leakage from the blood vessels into the surrounding tissues, which manifests as angioedema.[2]

This compound is an orally bioavailable, potent, and selective small-molecule antagonist of the bradykinin B2 receptor.[6] By directly blocking the action of bradykinin at its receptor, this compound offers a targeted therapeutic approach to both treat acute HAE attacks and prevent their occurrence.[1][6]

Core Mechanism of Action: Competitive Antagonism of the Bradykinin B2 Receptor

The therapeutic effect of this compound is derived from its function as a competitive antagonist at the bradykinin B2 receptor. In the pathological state of HAE, excessive levels of bradykinin saturate B2 receptors, triggering a signaling cascade that results in angioedema. This compound is designed to occupy the binding site of the B2 receptor, thereby preventing bradykinin from binding and activating it.[5] This inhibition blocks the downstream signaling pathway responsible for vasodilation and increased vascular permeability, ultimately preventing or resolving the swelling associated with HAE attacks.[1]

The signaling pathway is illustrated below:

In Vitro Pharmacological Profile

Preclinical studies have demonstrated that this compound is a highly potent antagonist of the human bradykinin B2 receptor. Its affinity and functional antagonism have been quantified in various in vitro systems, showing significantly greater potency than icatibant, an injectable B2 receptor antagonist used for on-demand HAE treatment.[3][7]

| Parameter | Assay Type | This compound | This compound Active Metabolite (PHA-022484) | Icatibant | Potency vs. Icatibant (this compound) |

| Binding Affinity (Ki) | Recombinant human B2R | 0.47 nM | 0.70 nM | N/A | N/A |

| Functional Antagonism (Kb) | Calcium Mobilization Assay (Recombinant hB2R in CHO cells) | 0.15 nM | 0.26 nM | 3.19 nM | ~21-fold higher[7] |

| Functional Antagonism (pA2) | Human Umbilical Vein Contractility Assay (Endogenous hB2R) | 0.35 nM | 0.47 nM | 8.71 nM | ~25-fold higher[7] |

Table 1: Summary of In Vitro Pharmacological Data for this compound. Data sourced from Pharvaris presentations and related publications.[7][8]

Experimental Protocols

The characterization of this compound's pharmacological profile involves standard, robust assays to determine binding affinity and functional antagonism.

Binding Affinity Determination: Competitive Radioligand Binding Assay

This assay quantifies the affinity of this compound for the B2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the human bradykinin B2 receptor. Materials:

-

Cell membranes expressing the recombinant human B2 receptor.

-

Radioligand: Tritiated bradykinin ([³H]-BK).[9]

-

Test Compound: this compound at a range of concentrations.

-

Binding buffer, glass fiber filters, and a scintillation counter.[9]

Methodology:

-

Incubation: A constant concentration of [³H]-BK and cell membranes are incubated with increasing concentrations of unlabeled this compound.[9]

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.[9]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates receptor-bound radioligand from the unbound radioligand.[9]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[9]

-

Data Analysis: A competition curve is generated by plotting the percentage of specific [³H]-BK binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of specific binding) is determined from this curve and subsequently converted to the Ki value.[9]

Functional Antagonism Assessment: Calcium Mobilization Assay

This assay measures the ability of this compound to block the intracellular signaling (calcium release) that occurs upon bradykinin binding to the B2 receptor.

Objective: To determine the functional potency (Kb or IC50) of this compound in blocking bradykinin-induced B2 receptor activation. Materials:

-

A cell line (e.g., CHO) engineered to express the human B2 receptor.

-

A fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Agonist: Bradykinin.

-

Antagonist: this compound.

-

A fluorometric imaging plate reader or similar instrument.

Methodology:

-

Cell Preparation: Cells expressing the B2 receptor are cultured and seeded into microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Stimulation: Cells are then stimulated with a fixed concentration of bradykinin to induce B2R activation and subsequent intracellular calcium release.

-

Signal Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the bradykinin-induced calcium signal. An IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the maximal response to bradykinin.

Clinical Pharmacology and Efficacy

This compound is being developed in two oral formulations: an immediate-release (IR) capsule (PHVS416) for on-demand treatment of acute attacks, and an extended-release (XR) tablet (PHVS719) for once-daily prophylactic use.[3][10] Clinical trials have demonstrated the efficacy of both approaches.

On-Demand Treatment Efficacy

The RAPIDe-3 Phase 3 trial evaluated the immediate-release formulation for the acute treatment of HAE attacks.[4][6]

| Endpoint | This compound | Placebo | p-value |

| Median Time to Onset of Symptom Relief | ~1.3 hours[4] (1.28 hours[11]) | >12 hours[4][11] | <0.0001[11] |

| Median Time to Complete Symptom Resolution | ~12 hours[4] | >24 hours[4][11] | <0.0001[11] |

| Median Time to End of Progression | <20 minutes[4] | ~4 hours[4] | N/A |

| Attacks Not Requiring Rescue Medication (within 12 hrs) | 93.2%[11] | N/A | N/A |

Table 2: Key Efficacy Outcomes from the RAPIDe-3 Phase 3 On-Demand Trial.[4][11]

Prophylactic Treatment Efficacy

The CHAPTER-1 Phase 2 trial assessed the extended-release formulation for the prevention of HAE attacks.[12]

| Endpoint | This compound (20 mg/day) | This compound (40 mg/day) | Placebo |

| Mean Reduction in Monthly HAE Attack Rate vs. Placebo | 79.3% (p=0.0009) | 84.5% (p=0.0008) | Baseline |

| Long-term Reduction in Attack Rate vs. Baseline (OLE) | N/A | 93% | N/A |

Table 3: Key Efficacy Outcomes from the CHAPTER-1 Phase 2 Prophylactic Trial and its Open-Label Extension (OLE).[12][13]

Conclusion

This compound represents a significant advancement in HAE therapeutics, operating through the well-established mechanism of bradykinin B2 receptor antagonism.[4][11] Its high potency and selectivity, demonstrated in rigorous in vitro assays, translate into clinically meaningful efficacy for both on-demand and prophylactic treatment of HAE attacks.[4][12] As a novel, orally administered small molecule, this compound has the potential to reduce the treatment burden and improve the quality of life for individuals living with HAE.[5][14] The comprehensive clinical data supports its development as the potential first and only oral therapy to offer control in both treatment settings for bradykinin-mediated angioedema.[4][11]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 3. angioedemanews.com [angioedemanews.com]

- 4. angioedemanews.com [angioedemanews.com]

- 5. seekingalpha.com [seekingalpha.com]

- 6. pharvaris.com [pharvaris.com]

- 7. ir.pharvaris.com [ir.pharvaris.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. angioedemanews.com [angioedemanews.com]

- 11. Pharvaris’ oral this compound hits endpoints in acute HAE trial | BioWorld [bioworld.com]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. Pharvaris Presents Long-Term this compound Data for HAE at Bradykinin Symposium 2024 [synapse.patsnap.com]

- 14. swissbiotech.org [swissbiotech.org]

Deucrictibant: A Technical Overview of its High-Affinity Binding to the Bradykinin B2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Deucrictibant, a novel, orally available small-molecule antagonist of the bradykinin (B550075) B2 (B2) receptor.[1][2] this compound is currently in clinical development for the treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[3][4][5] By competitively blocking the B2 receptor, this compound aims to prevent the downstream signaling cascade initiated by bradykinin, a potent vasodilator responsible for the increased vascular permeability and subsequent swelling seen in HAE attacks.[3][5][6][7] This document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for the scientific community.

Comparative Binding Affinity at the Human Bradykinin B2 Receptor

This compound demonstrates high-affinity binding to the human bradykinin B2 receptor, with studies indicating a potency that is approximately 20 times greater than that of Icatibant, an established injectable B2 receptor antagonist used for on-demand treatment of HAE.[4] The following table summarizes the key quantitative metrics of binding affinity and functional antagonism for this compound and Icatibant.

| Compound | Assay Type | Target Receptor | Parameter | Value (nM) | Reference |

| This compound (Compound 3) | Radioligand Binding Assay | Recombinant Human B2 | Kᵢ | 0.50 | [8] |

| Calcium Mobilization Assay | Recombinant Human B2 | Kₑ | 0.24 | [8] | |

| Human Umbilical Vein Contraction | Endogenous Human B2 | pA₂ (nM) | 0.21 | [8] | |

| Icatibant | Radioligand Binding Assay | Recombinant Human B2 | Kᵢ | 0.60 | [8] |

| Calcium Mobilization Assay | Recombinant Human B2 | Kₑ | 2.81 | [8] | |

| Human Umbilical Vein Contraction | Endogenous Human B2 | pA₂ (nM) | 8.71 | [8] |

Table 1: Comparative Binding and Functional Antagonism of this compound and Icatibant at the Human Bradykinin B2 Receptor. Kᵢ (Inhibition Constant) and Kₑ (Equilibrium Dissociation Constant) values were determined using recombinant human B2 receptors. The pA₂ value, a measure of antagonist potency, was determined in a functional bioassay using human isolated umbilical vein.[8]

Experimental Protocols

The determination of the binding affinity and functional antagonism of this compound involves several key in vitro experiments. The methodologies for these assays are detailed below.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[9]

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells that are stably expressing the recombinant human bradykinin B2 receptor.[8][9]

-

Incubation: The prepared cell membranes are incubated with a fixed concentration of a radiolabeled bradykinin analog, such as [³H]bradykinin (e.g., 0.3 nM), and varying concentrations of the test compound (this compound or Icatibant).[8][9]

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.[9]

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the physiological response induced by an agonist, in this case, the mobilization of intracellular calcium following bradykinin B2 receptor activation.[9]

-

Cell Culture: CHO cells stably expressing the recombinant human B2 receptor are cultured in appropriate media.[8]

-

Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Icatibant) for a defined period.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of bradykinin.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader or a similar instrument.[9]

-

Data Analysis: The antagonist's potency is determined by quantifying its ability to inhibit the bradykinin-induced calcium mobilization. The results are often expressed as the equilibrium dissociation constant (Kₑ).[8]

Human Umbilical Vein Contraction Bioassay

This ex vivo functional assay assesses the antagonist's potency in a native tissue system that endogenously expresses the bradykinin B2 receptor.

-

Tissue Preparation: Human umbilical veins are obtained and prepared as isolated tissue strips.

-

Tissue Mounting: The tissue strips are mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation.

-

Contraction Measurement: The contractile responses of the tissue are recorded using an isometric force transducer.

-

Antagonist Incubation: The tissues are incubated with varying concentrations of the antagonist (this compound or Icatibant).

-

Agonist-Induced Contraction: Cumulative concentration-response curves to bradykinin are generated in the absence and presence of the antagonist.

-

Data Analysis: The antagonist potency is determined by the degree of rightward shift of the agonist concentration-response curve. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀, is calculated.[8]

Visualizing the Molecular Landscape

To better understand the context of this compound's mechanism of action, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a generalized workflow for determining antagonist binding affinity.

Figure 1: Bradykinin B2 Receptor Signaling Pathway and Point of Inhibition by this compound.

Figure 2: Generalized Workflow for Radioligand Competition Binding Assay.

Mechanism of Action

The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that is constitutively expressed in various tissues.[10][11] Upon binding of its endogenous ligand, bradykinin, the B2 receptor primarily couples to Gαq/11 proteins.[9][12] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][12] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12] This signaling cascade ultimately leads to various physiological responses, including vasodilation, increased vascular permeability, and pain—the hallmark symptoms of an HAE attack.[6][13]

This compound acts as a selective and competitive antagonist at the bradykinin B2 receptor.[1][14] By binding to the receptor with high affinity, it physically blocks bradykinin from binding and initiating the downstream signaling cascade.[3][7] This inhibitory action at the receptor level is the core mechanism by which this compound is expected to prevent and treat the swelling and other symptoms associated with HAE.[3][5]

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Pharvaris is developing a bradykinin B2 receptor antagonist for the treatment of hereditary angioedema [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. angioedemanews.com [angioedemanews.com]

- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 6. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]

- 8. ir.pharvaris.com [ir.pharvaris.com]

- 9. benchchem.com [benchchem.com]

- 10. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 11. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 12. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gosset.ai [gosset.ai]

- 14. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Deucrictibant: A Technical Guide to a Novel Bradykinin B2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucrictibant is an investigational, orally bioavailable small molecule that acts as a potent and selective antagonist of the bradykinin (B550075) B2 receptor.[1][2] Developed by Pharvaris, this compound is currently in late-stage clinical development for the on-demand and prophylactic treatment of hereditary angioedema (HAE) and other bradykinin-mediated angioedemas.[3][4][5] Its mechanism of action targets the final pathway responsible for the swelling and pain associated with HAE attacks, offering a promising therapeutic approach. This technical guide provides a comprehensive overview of the molecular structure, properties, mechanism of action, and key experimental data related to this compound.

Molecular Structure and Properties

This compound, also known as PHA-022121 or PHVS-719, is a deuterated analogue of a previously reported bradykinin B2 receptor antagonist. The introduction of deuterium (B1214612) at a metabolic soft spot is a strategic modification aimed at improving the molecule's pharmacokinetic profile.[6]

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C25H23ClF3N5O3 | [7] |

| IUPAC Name | N-[(1S)-1-[3-chloro-5-fluoro-2-[[2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinolin-8-yl]oxymethyl]phenyl]-1-deuterioethyl]-2-(difluoromethoxy)acetamide | [7] |

| CAS Number | 2340111-58-0 | [2] |

| Molecular Weight | 533.94 g/mol | [2] |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Water Solubility | Not publicly available | |

| pKa | Not publicly available |

Mechanism of Action

This compound exerts its therapeutic effect by selectively blocking the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[1] In HAE, excessive production of bradykinin leads to the activation of B2R on endothelial cells, resulting in vasodilation, increased vascular permeability, and subsequent angioedema.[3] By competitively inhibiting the binding of bradykinin to the B2R, this compound prevents the downstream signaling cascade responsible for these pathological effects.

The binding of bradykinin to the B2R typically activates two main signaling pathways through its coupling with Gαq and Gαi proteins. This compound blocks these downstream effects.

Caption: this compound blocks bradykinin-induced B2R signaling.

Pharmacokinetics

This compound is being developed in two formulations: an immediate-release (IR) capsule for on-demand treatment and an extended-release (XR) tablet for prophylaxis.[8] Pharmacokinetic studies have demonstrated that the IR capsule allows for rapid absorption, while the XR tablet provides sustained exposure.[9]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | T½ (hours) | Bioavailability | Source |

| IR Capsule | 2 x 20 mg | 513 | 1 | 5.10 | Predicted 30-60% | |

| XR Tablet | 40 mg | 86.2 | 5.03 | 5.72 | Comparable to IR |

Pharmacodynamics

This compound has demonstrated high potency in blocking the bradykinin B2 receptor in various models.[6] Clinical studies have shown that this potent antagonism translates into rapid and effective symptom relief in HAE patients.[3][4][10][11]

Table 3: Pharmacodynamic and Efficacy Parameters of this compound

| Parameter | Model | Value | Source |

| Potency (nM) | In vitro (recombinant human B2R) | 0.15 | [6] |

| Potency (nM) | Ex vivo (human umbilical vein) | 0.35 | [6] |

| EC50 (ng/mL) | In vivo (human bradykinin challenge) | 2.4 | |

| EC85 (ng/mL) | In vivo (human bradykinin challenge) | 13.8 | |

| Median Time to Symptom Relief | Phase 2 (RAPIDe-1) | ~1.1 hours | [10] |

| Median Time to End of Progression | Phase 2 (RAPIDe-1) | 25-26 minutes | [12][13] |

| Attack Rate Reduction | Phase 2 (CHAPTER-1, prophylactic) | 79.3% (20 mg/day), 84.5% (40 mg/day) | [4] |

Experimental Protocols

Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to a receptor. The following is a representative protocol for assessing the binding of this compound to the bradykinin B2 receptor.

Caption: General workflow for a receptor binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO or HEK293 cells) are prepared and quantified for protein concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed concentration of a radiolabeled bradykinin ligand (e.g., [3H]-bradykinin) and varying concentrations of unlabeled this compound. Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled bradykinin) are included.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding). The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Clinical Trial Protocols: RAPIDe-1 and CHAPTER-1

The efficacy and safety of this compound have been evaluated in several clinical trials. The designs of two key Phase 2 studies are summarized below.

-

RAPIDe-1 (On-Demand Treatment): This was a Phase 2, double-blind, placebo-controlled, randomized, cross-over, dose-ranging trial to evaluate the efficacy and safety of immediate-release this compound capsules for the treatment of HAE attacks.[10]

-

CHAPTER-1 (Prophylactic Treatment): This was a Phase 2, two-part, double-blind, placebo-controlled study to assess the efficacy, safety, and tolerability of this compound for the long-term prophylaxis of angioedema attacks in patients with HAE.[4]

Caption: this compound's therapeutic rationale.

Conclusion

This compound is a promising oral therapy for bradykinin-mediated angioedema, with a well-defined mechanism of action and a favorable pharmacokinetic and pharmacodynamic profile demonstrated in clinical trials. Its ability to potently and selectively block the bradykinin B2 receptor addresses the underlying cause of HAE attacks. The development of both immediate-release and extended-release formulations provides flexibility for on-demand and prophylactic treatment strategies. The data presented in this guide underscore the potential of this compound to become a valuable treatment option for patients with HAE and other related conditions. Further results from ongoing Phase 3 studies are anticipated to provide more definitive evidence of its clinical utility.

References

- 1. Pharvaris Presents Data Supporting Ongoing Clinical Development of this compound in Bradykinin-Mediated Angioedema - Pharvaris N.V. [ir.pharvaris.com]

- 2. abmole.com [abmole.com]

- 3. Pharvaris Reports Promising Durability Data for this compound in Treating Hereditary Angioedema and Highlights Potential for Expanded Use in Bradykinin-Mediated Angioedema | Nasdaq [nasdaq.com]

- 4. Pharvaris Presents Long-Term this compound Data for HAE at Bradykinin Symposium 2024 [synapse.patsnap.com]

- 5. swissbiotech.org [swissbiotech.org]

- 6. ir.pharvaris.com [ir.pharvaris.com]

- 7. This compound | C25H23ClF3N5O3 | CID 154623230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharvaris Presents Long-Term Clinical Data of this compound for the Prevention and Treatment of HAE Attacks at the 2025 AAAAI/WAO Joint Congress - Pharvaris N.V. [ir.pharvaris.com]

- 9. pharvaris.com [pharvaris.com]

- 10. ir.pharvaris.com [ir.pharvaris.com]

- 11. Pharvaris Presents Data Highlighting the Potential for this compound to Prevent and Treat Bradykinin-Mediated Angioedema Attacks at the EAACI Congress - Pharvaris N.V. [ir.pharvaris.com]

- 12. ir.pharvaris.com [ir.pharvaris.com]

- 13. ir.pharvaris.com [ir.pharvaris.com]

Deucrictibant for Bradykinin-Mediated Angioedema: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deucrictibant is a novel, orally bioavailable small-molecule antagonist of the bradykinin (B550075) B2 receptor, currently in late-stage clinical development for the treatment of bradykinin-mediated angioedema, including hereditary angioedema (HAE).[1][2][3] Developed by Pharvaris, this compound is being investigated in two formulations: an immediate-release capsule (PHVS416) for on-demand treatment of acute attacks and an extended-release tablet (PHVS719) for prophylactic use.[2][4] By selectively blocking the bradykinin B2 receptor, this compound directly inhibits the downstream signaling that leads to increased vascular permeability, swelling, and pain characteristic of angioedema attacks.[5] Clinical trial data from the RAPIDe and CHAPTER studies have demonstrated promising efficacy and a favorable safety profile for both formulations.[6][7] This guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in the development of this compound.

Introduction to Bradykinin-Mediated Angioedema

Bradykinin-mediated angioedema encompasses a group of disorders characterized by recurrent, unpredictable episodes of localized, non-pitting swelling of the subcutaneous and submucosal tissues.[8] Hereditary angioedema (HAE) is a rare genetic form of this condition, most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[4][8] This leads to dysregulation of the kallikrein-kinin system and excessive production of bradykinin.[4] Bradykinin, a potent vasodilator, binds to the bradykinin B2 receptor on endothelial cells, triggering a signaling cascade that results in increased vascular permeability and the subsequent leakage of fluid into the surrounding tissues, manifesting as angioedema attacks.[5]

Mechanism of Action of this compound

This compound is a potent and selective competitive antagonist of the bradykinin B2 receptor.[5][7] By binding to this receptor, it prevents the interaction of bradykinin, thereby inhibiting the downstream signaling pathways responsible for the clinical manifestations of angioedema.[4][5] Preclinical studies have shown that this compound is approximately 20 times more potent than icatibant, another bradykinin B2 receptor antagonist administered via subcutaneous injection.[8]

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. quanticate.com [quanticate.com]

- 4. How to Develop a Statistical Analysis Plan (SAP) For Clinical Trials [kolabtree.com]

- 5. researchgate.net [researchgate.net]

- 6. A Validated Quantitative LC-MS/MS Method for Determination of Deucravacitinib in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. A template for the authoring of statistical analysis plans - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Deucrictibant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucrictibant (formerly PHA121) is a novel, orally bioavailable small-molecule antagonist of the bradykinin (B550075) B2 receptor currently in late-stage clinical development for the on-demand and prophylactic treatment of hereditary angioedema (HAE).[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

This compound functions as a competitive antagonist of the bradykinin B2 receptor. In pathological conditions such as HAE, excessive bradykinin production leads to increased vascular permeability and subsequent swelling (angioedema). By blocking the interaction of bradykinin with its B2 receptor, this compound mitigates the downstream signaling cascade responsible for these symptoms.

Pharmacology

In Vitro Potency and Selectivity

This compound and its active metabolite have demonstrated high affinity and potent antagonism of the human bradykinin B2 receptor in various in vitro assays. The compound is significantly more potent than icatibant, an established injectable B2 receptor antagonist.

| Compound | Assay | Species | Receptor | Parameter | Value | Reference |

| This compound (PHA-022121) | Radioligand Binding | Human | Recombinant B2 | Ki (nM) | 0.47 | [2] |

| Calcium Mobilization | Human | Recombinant B2 | Kb (nM) | 0.15 | [2] | |

| Human Umbilical Vein Contraction | Human | Endogenous B2 | pA2 | 0.35 nM | [2] | |

| Active Metabolite (PHA-022484) | Radioligand Binding | Human | Recombinant B2 | Ki (nM) | 0.70 | [2] |

| Calcium Mobilization | Human | Recombinant B2 | Kb (nM) | 0.26 | [2] | |

| Human Umbilical Vein Contraction | Human | Endogenous B2 | pA2 | 0.47 nM | [2] | |

| Icatibant | Human Umbilical Vein Contraction | Human | Endogenous B2 | pA2 | 8.7 nM |

This compound exhibits high selectivity for the human bradykinin B2 receptor over a wide range of other molecular targets, including the bradykinin B1 receptor.[3]

Experimental Protocols: In Vitro Assays

-

Radioligand Binding Assay: The affinity of this compound for the recombinant human bradykinin B2 receptor was determined by its ability to displace a radiolabeled ligand.

-

Calcium Mobilization Assay: The antagonist potency was measured by the ability of this compound to inhibit bradykinin-induced increases in intracellular calcium in cells expressing the recombinant human B2 receptor.

-

Human Umbilical Vein (HUV) Contractility Assay: The functional antagonism at the endogenous human B2 receptor was assessed by measuring the inhibition of bradykinin-induced contractions of isolated HUV segments.

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. A one-compartment, first-order elimination pharmacokinetic model was developed based on in vitro and animal pharmacokinetic data to predict the human pharmacokinetic profile.[3] Preclinical data indicated comparable exposure between oral solution and capsule formulations and suggested that this compound is well-absorbed in the gut.

Pharmacodynamics in Animal Models

Bradykinin Challenge Model in Cynomolgus Monkeys

A key preclinical model used to assess the in vivo efficacy of this compound was a bradykinin challenge model in cynomolgus monkeys. In this model, intravenous administration of bradykinin induces a transient reduction in blood pressure, which can be attenuated by a bradykinin B2 receptor antagonist.

| Animal Model | Doses of this compound | Key Findings | Reference |

| Cynomolgus Monkey | 0.1, 0.3, 1, 3, and 10 mg/kg (oral) | Dose-dependent inhibition of bradykinin-induced blood pressure changes. Faster onset of action compared to icatibant. |

Based on the data from this monkey model, the predicted efficacious concentrations in humans were determined.

| Parameter | Predicted Human Value | Reference |

| EC50 | 3.55 ng/mL | |

| EC85 | 20.1 ng/mL |

Experimental Protocol: Bradykinin Challenge in Monkeys

-

Freely moving cynomolgus monkeys were equipped with telemetry for continuous blood pressure monitoring.

-

A baseline transient reduction in blood pressure (~30-40 mmHg) was established by intravenous administration of bradykinin.

-

This compound was administered orally at various dose levels.

-

Repeated bradykinin challenges were performed, and the reduction in blood pressure was measured.

-

The percentage change in blood pressure reduction compared to the pre-dose baseline was calculated to determine the inhibitory effect of this compound.

Humanized Bradykinin B2 Receptor Transgenic Rat Model

A transgenic rat model with a humanized bradykinin B2 receptor was also developed to evaluate the efficacy of species-selective B2 receptor antagonists like this compound.[3] This model provides a more pharmacologically relevant system for studying human-specific drug candidates in a rodent species.

Toxicology

The safety profile of this compound has been evaluated in nonclinical toxicology studies. A 26-week toxicology study in a rodent species was conducted to support the clinical development program. Additionally, nonclinical studies in non-human primates have shown no evidence of adverse effects on cardiovascular parameters after repeated dosing.

| Study | Species | Duration | Key Findings | Reference |

| General Toxicology | Rodent | 26 weeks | Study completed to support clinical trials. | |

| Cardiovascular Safety | Non-human Primates | 3 months and chronic | No impact on cardiovascular parameters. |

Conclusion

Preclinical studies in various in vitro and in vivo models have demonstrated that this compound is a potent, selective, and orally bioavailable antagonist of the bradykinin B2 receptor. The pharmacodynamic effects observed in the cynomolgus monkey bradykinin challenge model were predictive of the efficacious doses in humans. The nonclinical safety profile supports the ongoing clinical development of this compound as a promising oral therapy for both the on-demand and prophylactic treatment of HAE.

References

Deucrictibant (PHA121): A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Deucrictibant, formerly known as PHA121, is an orally bioavailable small molecule that acts as a potent and selective competitive antagonist of the bradykinin (B550075) B2 receptor. Developed by Pharvaris, it is an investigational drug being evaluated for both the on-demand treatment and prophylactic prevention of attacks in patients with hereditary angioedema (HAE).[1] HAE is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling in various parts of the body, which can be life-threatening. The underlying cause of HAE is often a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to excessive production of bradykinin, a potent vasodilator that increases vascular permeability.[1] this compound directly targets the bradykinin B2 receptor, the primary mediator of bradykinin's inflammatory effects, offering a promising therapeutic strategy for HAE.[1] The U.S. Food and Drug Administration (FDA) has granted this compound orphan drug designation for the treatment of bradykinin-mediated angioedema.[1]

Two distinct formulations of this compound are under development to address the different needs of HAE patients:

-

PHVS416: An immediate-release softgel capsule designed for the rapid-onset, on-demand treatment of acute HAE attacks.[2]

-

PHVS719: An extended-release tablet intended for once-daily prophylactic administration to prevent the occurrence of HAE attacks.[3]

This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its pharmacological properties, experimental methodologies, and clinical trial data.

Discovery and Preclinical Development

Potency and Selectivity

This compound was identified as a highly potent antagonist of the human bradykinin B2 receptor. Preclinical in vitro and ex vivo studies demonstrated that this compound is significantly more potent than icatibant (B549190), an established injectable bradykinin B2 receptor antagonist used for on-demand HAE treatment. Reports indicate that this compound is approximately 20 to 24 times more potent than icatibant in antagonizing the human B2 receptor.[1]

Table 1: Comparative Potency of this compound and Icatibant

| Compound | Target | Relative Potency vs. Icatibant |

| This compound (PHA121) | Bradykinin B2 Receptor | ~20-24x higher |

| Icatibant | Bradykinin B2 Receptor | 1x |

Note: Data compiled from preclinical studies.

Preclinical Models

The efficacy of this compound was evaluated in several preclinical models, including in vivo bradykinin challenge studies in animals. These models were crucial for establishing the proof-of-concept and for predicting the pharmacodynamic effects in humans.

A key preclinical model involved a bradykinin challenge in cynomolgus monkeys. In this model, intravenous administration of bradykinin induces a transient, dose-dependent decrease in blood pressure. The ability of this compound to attenuate this effect was assessed.

Experimental Protocol: Bradykinin Challenge in Cynomolgus Monkeys

-

Animal Model: Conscious, freely moving cynomolgus monkeys were used.

-

Bradykinin Administration: A bolus of bradykinin was administered intravenously via an infusion line and a remote-control pump to establish a baseline transient reduction in mean arterial blood pressure (MABP) of approximately 20-40 mmHg.

-

This compound Administration: Oral this compound was administered at various dose levels.[4]

-

Endpoint Measurement: The MABP was continuously measured using telemetry. The percentage change in the bradykinin-induced blood pressure reduction before and after this compound administration was calculated to determine the antagonistic effect.[4]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between the plasma concentration of this compound and the inhibition of the bradykinin-induced response was established using data from a satellite study in monkeys and quantified using a maximal effect model.[4]

These studies demonstrated that oral this compound effectively inhibited the hemodynamic effects of bradykinin, with a faster onset and longer duration of action compared to subcutaneously administered icatibant.

To address the species selectivity of this compound, a humanized bradykinin B2 receptor transgenic rat model was developed. This model provided a more relevant system for studying the efficacy of a human-specific antagonist.

Experimental Protocol: Carrageenan-Induced Paw Edema in Humanized B2 Receptor Rats

-

Animal Model: A transgenic rat line expressing the humanized bradykinin B2 receptor on a Sprague Dawley background was generated using CRISPR/Cas9-mediated gene editing.

-

Induction of Edema: Edema was induced by injecting carrageenan into the paw of the rats.

-

This compound Administration: Oral this compound was administered to the rats.

-

Endpoint Measurement: The degree of paw edema was measured over time to assess the inhibitory effect of this compound.

This model confirmed the in vivo efficacy of this compound in a system expressing the human target receptor.

Clinical Development

The clinical development program for this compound encompasses Phase 1 studies in healthy volunteers and Phase 2 and 3 trials in patients with HAE. The program is designed to evaluate the two distinct formulations, PHVS416 for on-demand treatment and PHVS719 for prophylaxis.

Phase 1 Studies in Healthy Volunteers

Phase 1 trials were conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

Single-ascending-dose studies demonstrated that PHVS416 is rapidly absorbed, with therapeutic plasma concentrations achieved within 30 minutes. Data from these studies showed predictable linear pharmacokinetics at doses up to 50 mg.[2]

Table 2: Pharmacokinetic Parameters of Single-Dose PHVS416 in Healthy Volunteers

| Parameter | Value |

| Time to Reach Therapeutic Levels (>EC85) | Within 30 minutes |

| Pharmacokinetics | Linear and predictable up to 50 mg |

Note: EC85 is the concentration estimated to provide 85% of the maximal response.

A Phase 1 study evaluated the pharmacokinetic profile of PHVS719 to support its use as a once-daily prophylactic treatment. The study compared the extended-release formulation to the immediate-release formulation.

Experimental Protocol: Phase 1 Study of PHVS719

An open-label, single-dose, randomized, crossover study was conducted in healthy volunteers. Participants received different formulations and doses of this compound under fasting and fed conditions. The primary pharmacokinetic parameters measured were Cmax (maximum plasma concentration), tmax (time to reach Cmax), and AUC (area under the concentration-time curve). Plasma concentrations of PHA121 were determined using a validated LC-MS/MS method.

Results showed that a single dose of the 40 mg extended-release tablet (XR2) achieved therapeutic plasma concentrations within approximately two hours, and these levels were sustained for at least 30 hours. Food intake did not significantly affect the time to reach or maintain therapeutic exposure. The 24-hour exposure of the 40 mg extended-release tablet was comparable to that of two 20 mg doses of the immediate-release softgel capsules.

Table 3: Pharmacokinetic Parameters of PHVS719 (40 mg Extended-Release Tablet) in Healthy Volunteers

| Parameter | Value |

| Time to Reach Therapeutic Levels (>EC85) | ~2 hours |

| Duration at Therapeutic Levels | ≥30 hours |

| Effect of Food | No significant effect on time to or duration of therapeutic exposure |

Note: Data from a Phase 1 study in healthy volunteers.

Clinical Efficacy and Safety in HAE Patients

The RAPIDe clinical trial program is evaluating the efficacy and safety of PHVS416 for the on-demand treatment of HAE attacks.

RAPIDe-1 (Phase 2)

The RAPIDe-1 trial was a Phase 2, double-blind, placebo-controlled, randomized, crossover, dose-ranging study.

Experimental Protocol: RAPIDe-1 Trial

-

Patient Population: The trial enrolled adult patients (ages 18-75) with HAE type 1 or 2 who had a history of frequent attacks.[2]

-

Study Design: Patients were randomized to receive one of three single dose levels of PHVS416 or placebo to treat HAE attacks. The crossover design allowed for intra-patient comparisons.

-

Primary Endpoint: The primary endpoint was the change in a composite visual analogue scale (VAS-3) score for three symptoms (skin pain, skin swelling, and abdominal pain) at four hours post-treatment compared to placebo.

-

Key Inclusion Criteria: Diagnosis of HAE type 1 or 2, a history of ≥3 attacks in the last 4 months or ≥2 attacks in the last 2 months prior to screening, and access to and experience with on-demand medications.[5]

-

Key Exclusion Criteria: Pre-enrollment use of certain medications within specified timeframes, pregnancy or breastfeeding, and conditions that would interfere with study participation.[5]

The RAPIDe-1 trial met its primary and all key secondary endpoints, demonstrating that PHVS416 significantly reduced the symptoms of HAE attacks compared to placebo.[3]

The CHAPTER clinical trial program is assessing the efficacy and safety of this compound for the long-term prophylaxis of HAE attacks.

CHAPTER-1 (Phase 2)

The CHAPTER-1 study was a Phase 2 trial that provided proof-of-concept for the prophylactic use of this compound.

Experimental Protocol: CHAPTER-1 Trial

-

Patient Population: The study enrolled patients with HAE.

-

Study Design: This was a randomized, placebo-controlled study. Due to the extended-release formulation (PHVS719) being in early development, the immediate-release capsule (PHVS416) was dosed twice daily as a proof-of-concept.

-

Primary Endpoint: The primary endpoint was the time-normalized number of investigator-confirmed HAE attacks during the treatment period.

The CHAPTER-1 study demonstrated a statistically significant reduction in the monthly attack rate in patients treated with this compound compared to placebo. An open-label extension of the study showed sustained efficacy and a favorable safety profile with long-term treatment.[6]

Table 4: Summary of Key Clinical Trial Results

| Trial | Phase | Formulation | Indication | Key Finding |

| RAPIDe-1 | 2 | PHVS416 (Immediate-Release) | On-demand Treatment | Significantly reduced symptoms of HAE attacks vs. placebo. |

| CHAPTER-1 | 2 | PHVS416 (as proof-of-concept for PHVS719) | Prophylactic Treatment | Significantly reduced the monthly HAE attack rate vs. placebo. |

Note: This table summarizes the main outcomes of the Phase 2 studies.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

This compound exerts its therapeutic effect by selectively blocking the bradykinin B2 receptor. In HAE, excessive bradykinin binds to this receptor on endothelial cells, triggering a signaling cascade that leads to increased vascular permeability, fluid leakage into the surrounding tissues, and the clinical manifestations of angioedema. By competitively inhibiting the binding of bradykinin to the B2 receptor, this compound effectively prevents this downstream signaling, thereby mitigating or preventing the swelling and associated symptoms of HAE attacks.

Conclusion

This compound (PHA121) represents a significant advancement in the development of oral therapies for Hereditary Angioedema. Its high potency as a bradykinin B2 receptor antagonist, demonstrated in robust preclinical models, has translated into promising clinical efficacy for both on-demand and prophylactic treatment. The development of two distinct formulations, an immediate-release capsule (PHVS416) and an extended-release tablet (PHVS719), is tailored to meet the diverse needs of HAE patients. The ongoing Phase 3 clinical trials will further elucidate the long-term safety and efficacy of this compound and its potential to become a valuable and convenient treatment option for individuals living with HAE.

References

- 1. angioedemanews.com [angioedemanews.com]

- 2. Pharvaris Doses First Patient in RAPIDe-1, a Phase 2 Study Evaluating PHVS416 for the On-Demand Treatment of HAE - Pharvaris N.V. [ir.pharvaris.com]

- 3. This compound Data Highlighted in Multiple Presentations at the C1-Inhibitor Deficiency and Angioedema Workshop - Pharvaris N.V. [ir.pharvaris.com]

- 4. ir.pharvaris.com [ir.pharvaris.com]

- 5. ir.pharvaris.com [ir.pharvaris.com]

- 6. firstwordpharma.com [firstwordpharma.com]

The Role of the Bradykinin B2 Receptor in Hereditary Angioedema: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent, unpredictable episodes of severe swelling. The underlying pathophysiology of HAE is intrinsically linked to the dysregulation of the kallikrein-kinin system, leading to the overproduction of the potent vasodilator, bradykinin (B550075). This technical guide provides an in-depth exploration of the central role of the bradykinin B2 receptor (B2R) in mediating the symptoms of HAE. It details the molecular signaling pathways, outlines key experimental protocols for studying the B2R, and presents a comprehensive overview of the quantitative clinical data for therapeutic agents targeting this pathway. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to advance the understanding and treatment of HAE.

Introduction to Hereditary Angioedema and the Kallikrein-Kinin System

Hereditary Angioedema is predominantly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a crucial serine protease inhibitor. C1-INH regulates the activity of several pro-inflammatory pathways, including the complement system and the contact system. In the context of HAE, insufficient C1-INH activity leads to uncontrolled activation of the contact system, resulting in the excessive cleavage of high-molecular-weight kininogen (HMWK) by plasma kallikrein to produce bradykinin.[1]

Bradykinin is the principal mediator of swelling in HAE.[2][3] It is a nonapeptide that exerts its effects by binding to two distinct G protein-coupled receptors: the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R).[4] While the B1R is typically induced by tissue injury and inflammation, the B2R is constitutively expressed on endothelial cells and is the primary receptor responsible for the acute, edematous symptoms of HAE.[4]

The Bradykinin B2 Receptor Signaling Pathway

The binding of bradykinin to the B2R on vascular endothelial cells initiates a signaling cascade that culminates in increased vascular permeability and the subsequent formation of angioedema.[2] This signaling pathway is a prime target for therapeutic intervention in HAE.

Upon bradykinin binding, the B2R couples to Gαq and Gαi proteins.[5] The activation of Gαq stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[5] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells, resulting in junctional instability, increased vascular permeability, and fluid extravasation into the surrounding tissues.[2] The coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5]

References

- 1. Hereditary Angioedema Clinical Research Trials | CenterWatch [centerwatch.com]

- 2. A Review of Randomized Controlled Trials of Hereditary Angioedema Long-Term Prophylaxis with C1 Inhibitor Replacement Therapy: Alleviation of Disease Symptoms Is Achievable - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Deucrictibant Immediate-Release Capsule (PHVS416)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deucrictibant, delivered as the immediate-release capsule PHVS416, is an investigational oral bradykinin (B550075) B2 receptor antagonist under development by Pharvaris for the on-demand treatment of hereditary angioedema (HAE) attacks.[1][2][3][4] As a potent and specific competitive antagonist of the bradykinin B2 receptor, this compound targets the underlying mechanism of HAE attacks by preventing bradykinin-induced increases in vascular permeability, which lead to swelling.[1][5] Clinical data from the Phase 2 RAPIDe-1 trial have demonstrated the potential for PHVS416 to provide rapid and effective symptom relief for HAE attacks.[6][7][8] These notes provide a summary of the mechanism of action, clinical trial protocols based on publicly available information, and key data from the clinical development of PHVS416.

Mechanism of Action

Hereditary Angioedema is a rare genetic disorder often characterized by a deficiency or dysfunction of the C1 inhibitor protein.[5] This leads to excessive production of bradykinin, a potent vasodilator that binds to bradykinin B2 receptors on endothelial cells.[5] This interaction triggers a signaling cascade that increases vascular permeability, allowing fluid to leak into the surrounding tissues and causing the characteristic swelling of HAE attacks.[1][5]

This compound is a small molecule that acts as a competitive antagonist at the bradykinin B2 receptor.[3][4] By blocking the binding of bradykinin to its receptor, this compound inhibits the downstream signaling that leads to increased vascular permeability and edema.[1] Preclinical and early clinical studies have shown this compound to be a potent inhibitor of the bradykinin B2 receptor.[9]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in preventing HAE attacks.

Experimental Protocols

The following protocols are based on the methodologies described for the RAPIDe-1 Phase 2 clinical trial (NCT04618211).[5]

Protocol 1: Evaluation of Efficacy and Safety of PHVS416 for the On-Demand Treatment of HAE Attacks (RAPIDe-1 Study Design)

1. Objective: To assess the efficacy, safety, and pharmacokinetics of this compound immediate-release capsule (PHVS416) for the acute treatment of HAE attacks.[3]

2. Study Design: A Phase 2, double-blind, placebo-controlled, randomized, crossover, dose-ranging study.[3][7]

3. Patient Population:

- Inclusion Criteria: Adults (18-75 years) with a diagnosis of HAE type 1 or 2.[6][7] Patients must have experienced at least three attacks in the last four months or at least two attacks in the last two months prior to screening.[7]

- Exclusion Criteria: Specific criteria were not detailed in the provided search results.

4. Treatment:

- Participants were randomized to receive one of three single dose levels of PHVS416 (10 mg, 20 mg, or 30 mg) or a placebo to treat HAE attacks.[7]

- The study followed a crossover design where patients would treat three physician-confirmed HAE attacks with the blinded study drug at home.[3]

5. Efficacy Assessment:

- Primary Endpoint: The primary endpoint was the change in a three-symptom composite Visual Analogue Scale (VAS-3) score from pre-treatment to four hours post-treatment.[3] The VAS-3 score assesses skin pain, skin swelling, and abdominal pain.[3]

- Secondary Endpoints: Key secondary endpoints included the time to onset of symptom relief and the use of rescue medication.[8]

6. Safety Assessment:

- Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).

- Clinical laboratory tests and vital sign measurements.

7. Pharmacokinetic Assessment:

- In a non-attack state, participants received a single dose of PHVS416 at the study center to assess its pharmacokinetics and safety.[3] Blood samples were collected at specified time points to determine the concentration of this compound.

Protocol 2: Visual Analogue Scale (VAS-3) for HAE Symptom Assessment

1. Objective: To quantify the severity of key HAE attack symptoms as reported by the patient.

2. Materials: A validated electronic device for patient-reported outcome collection.

3. Procedure:

- At the onset of a physician-confirmed HAE attack and prior to taking the study medication, the patient records the severity of three symptoms: skin pain, skin swelling, and abdominal pain.

- Each symptom is rated on a continuous scale, likely from 0 (no symptoms) to 100 (worst possible symptoms).

- The patient continues to track their symptoms on the electronic device for 48 hours following treatment.[6]

- A composite VAS-3 score is calculated based on the individual symptom scores.

Experimental Workflow Diagram

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ir.pharvaris.com [ir.pharvaris.com]

- 4. pharvaris.com [pharvaris.com]

- 5. angioedemanews.com [angioedemanews.com]

- 6. ir.pharvaris.com [ir.pharvaris.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Pharvaris Announces FDA Acceptance of IND Application for Prophylactic Treatment of HAE Using PHVS416Company on track to initiate prophylactic study of PHVS416 - BioSpace [biospace.com]

- 9. ir.pharvaris.com [ir.pharvaris.com]

Application Notes and Protocols: Deucrictibant Extended-Release Tablet (PHVS719)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucrictibant, also known as PHVS719 in its extended-release tablet formulation, is a potent and selective, orally bioavailable small molecule antagonist of the bradykinin (B550075) B2 receptor.[1][2][3] It is under development for the prophylactic treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[1][4] HAE is primarily mediated by the overproduction of bradykinin, which, upon binding to the bradykinin B2 receptor, increases vascular permeability, leading to angioedema.[3][4] By blocking this receptor, this compound aims to prevent HAE attacks.[1] The extended-release formulation is designed for once-daily administration to maintain sustained therapeutic plasma concentrations over 24 hours.[2][5]

These application notes provide an overview of the mechanism of action, pharmacokinetic profile, and relevant experimental protocols for the characterization of the this compound extended-release tablet (PHVS719).

Mechanism of Action: Bradykinin B2 Receptor Antagonism

This compound competitively inhibits the binding of bradykinin to the B2 receptor, a G protein-coupled receptor (GPCR).[1][3][6] The activation of the B2 receptor by bradykinin initiates a signaling cascade primarily through Gαq, leading to the activation of phospholipase C (PLC).[6][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately results in increased vascular permeability and vasodilation, key events in the pathophysiology of HAE.[3][4] this compound, by blocking the initial step of bradykinin binding, prevents these downstream effects.[1]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound[9]

| Assay Type | Receptor Source | Parameter | This compound | Icatibant | Fold Higher Potency |

| Competition Binding | Recombinant human B2 receptor in CHO cells | Potency (nM) | 0.15 | 3.19 | 21-fold |

| Functional Assay | Endogenous B2 receptor in human umbilical vein | Potency (nM) | 0.35 | 8.71 | 25-fold |

Table 2: Pharmacokinetic Parameters of this compound Extended-Release (XR) Tablet (PHVS719) vs. Immediate-Release (IR) Capsule in Healthy Volunteers (Single 40 mg dose)[10]

| Parameter | This compound XR Tablet (40 mg) | This compound IR Capsule (2 x 20 mg) |

| Cmax (ng/mL) | 55.4 | 129 |

| Tmax (hours) | 5.03 | 1.00 |

| AUC0-last (ngh/mL) | 913 | 871 |

| AUC0-inf (ngh/mL) | 948 | 903 |

| t½ (hours) | 5.72 | 5.10 |

| Mean Plasma Concentration at 24h (ng/mL) | ~55 | Not reported |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Half-life.

Table 3: Clinical Efficacy of this compound in Prophylactic Treatment of HAE (CHAPTER-1 Study)[11]

| Treatment Group | Mean Monthly Attack Rate Reduction |

| This compound 20 mg (twice daily) | Statistically significant reduction |

| This compound 40 mg (twice daily) | Statistically significant reduction |

| Placebo | - |

Note: The CHAPTER-1 study used an immediate-release capsule formulation twice daily as a proof-of-concept for the once-daily extended-release tablet.[5]

Experimental Protocols

The following are representative protocols for the characterization of this compound extended-release tablets, based on publicly available information and standard pharmaceutical development practices.

Protocol 1: In Vitro Dissolution Testing for this compound Extended-Release Tablets

Objective: To assess the in vitro drug release profile of this compound from the PHVS719 extended-release tablet formulation over time, ensuring a controlled and prolonged release characteristic suitable for once-daily administration.

Materials and Equipment:

-

USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)

-

Dissolution vessels (900 mL)

-

This compound extended-release tablets (PHVS719)

-

Dissolution media (e.g., pH 1.2, 4.5, and 6.8 buffers to simulate gastrointestinal transit)

-

Water bath with temperature control (37 ± 0.5 °C)

-

Automated dissolution sampling system or manual syringes with cannulas and filters

-

Validated analytical method for this compound quantification (e.g., HPLC-UV)

Procedure:

-

Prepare the dissolution media and equilibrate to 37 ± 0.5 °C in the dissolution vessels.

-

Place one this compound XR tablet in each vessel.

-

Start the apparatus at a specified rotation speed (e.g., 50 or 75 rpm for paddle).

-

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples immediately.

-

Analyze the concentration of this compound in the samples using a validated HPLC-UV method.

-

Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Pharmacokinetic Study of this compound XR in Healthy Volunteers

Objective: To characterize the single-dose pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the this compound extended-release tablet (PHVS719) in healthy human subjects.

Study Design:

-

Open-label, randomized, two-period, crossover study comparing the XR tablet to the IR capsule.[9]

-

Subjects: Healthy adult volunteers.

-

Treatment: Single oral dose of this compound XR tablet (e.g., 40 mg) under fasting conditions.

Procedure:

-

Screening and Enrollment: Screen healthy volunteers based on inclusion/exclusion criteria. Obtain informed consent.

-

Dosing: Administer a single oral dose of the this compound XR tablet with a standardized volume of water after an overnight fast.

-

Blood Sampling: Collect serial blood samples (e.g., into K2-EDTA tubes) at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Plasma Processing: Process blood samples by centrifugation to obtain plasma. Store plasma samples at -70°C or below until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis from the plasma concentration-time data.

-

Safety and Tolerability Assessment: Monitor subjects for adverse events throughout the study.

Protocol 3: Bradykinin B2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials and Equipment:

-

Cell membranes prepared from a cell line overexpressing the human bradykinin B2 receptor (e.g., CHO-K1 cells).

-

Radioligand: [3H]-Bradykinin.

-

Non-labeled bradykinin (for determination of non-specific binding).

-

This compound test compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and microplate scintillation counter.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of [3H]-Bradykinin and non-labeled bradykinin.

-

Assay Setup: In a 96-well plate, add:

-

Total Binding wells: Binding buffer.

-

Non-specific Binding wells: A saturating concentration of non-labeled bradykinin.

-

Test wells: Serial dilutions of this compound.

-

-

Add a fixed concentration of [3H]-Bradykinin to all wells.

-

Initiate the binding reaction by adding the cell membrane preparation to all wells.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Protocol 4: Preclinical Bradykinin Challenge Model in Non-Human Primates

Objective: To evaluate the in vivo efficacy of orally administered this compound in antagonizing bradykinin-induced hemodynamic changes (e.g., hypotension).[10]

Model:

-

Animal: Cynomolgus monkeys.[10]

-

Challenge agent: Intravenous bradykinin to induce a transient reduction in blood pressure.[10]

Procedure:

-

Baseline Measurement: Administer an intravenous bolus of bradykinin to freely moving monkeys and measure the baseline transient reduction in mean arterial blood pressure (MAP) via telemetry.[10]

-

Drug Administration: Administer a single oral dose of this compound.

-

Post-dose Challenge: At various time points after this compound administration, repeat the intravenous bradykinin challenge and measure the resulting change in MAP.[10]

-

Data Analysis: Calculate the percentage inhibition of the bradykinin-induced hypotensive effect at each time point post-Deucrictibant dose.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentrations of this compound (from satellite animals) with the observed pharmacodynamic effect (inhibition of hypotension) to establish a PK/PD relationship and estimate effective concentrations (e.g., EC50, EC85).[10]

Conclusion

This compound extended-release tablet (PHVS719) is a promising once-daily oral prophylactic therapy for hereditary angioedema. Its mechanism as a potent and selective bradykinin B2 receptor antagonist directly addresses the underlying pathophysiology of HAE. The extended-release formulation is designed to provide sustained therapeutic concentrations, which has been supported by pharmacokinetic data in healthy volunteers. The experimental protocols outlined provide a framework for the comprehensive evaluation of this novel therapeutic agent. Further clinical investigations are ongoing to fully establish its safety and efficacy profile in the target patient population.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. innoprot.com [innoprot.com]

- 3. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. benchchem.com [benchchem.com]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. centerforbiosimilars.com [centerforbiosimilars.com]

- 8. fda.gov [fda.gov]

- 9. qbdgroup.com [qbdgroup.com]

- 10. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein - PMC [pmc.ncbi.nlm.nih.gov]

Deucrictibant Dosing Recommendations in Clinical Trials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing recommendations for Deucrictibant, an investigational oral bradykinin (B550075) B2 receptor antagonist, based on data from clinical trials. This document is intended to guide researchers, scientists, and drug development professionals in understanding the clinical application of this compound for the treatment of bradykinin-mediated angioedema, such as Hereditary Angioedema (HAE) and Acquired Angioedema (AAE).

This compound is being developed in two primary formulations: an immediate-release (IR) capsule (PHVS416) for on-demand treatment of acute attacks and an extended-release (XR) tablet (PHVS719) for prophylactic (preventive) therapy.[1][2]

Mechanism of Action

This compound is a potent and selective small-molecule antagonist of the bradykinin B2 receptor.[3] In conditions like HAE, excessive bradykinin production leads to increased vascular permeability, resulting in localized swelling (angioedema).[1][2][4] By blocking the bradykinin B2 receptor, this compound prevents bradykinin from exerting its effects, thereby mitigating or preventing the symptoms of angioedema.[5][6]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in the context of bradykinin-mediated angioedema.

Caption: Mechanism of action of this compound.

Dosing Recommendations in Clinical Trials

The dosing of this compound varies depending on the formulation and the intended use (on-demand vs. prophylactic treatment). The following tables summarize the dosing regimens investigated in key clinical trials.

On-Demand Treatment of HAE Attacks

This compound Immediate-Release (IR) capsules (PHVS416) are used for the acute treatment of HAE attacks.

| Clinical Trial | Phase | Dose | Patient Population | Key Findings |

| RAPIDe-3 | 3 | 20 mg | Adults and adolescents (≥12 years) with HAE type 1, 2, or with normal C1 inhibitor.[7][8] | Met primary and all secondary endpoints with rapid onset of symptom relief.[7] 83% of attacks were treated with a single capsule, and 93.2% did not require rescue medication.[7] |

| RAPIDe-1 | 2 | 10 mg, 20 mg, 30 mg | Adults (18-75 years) with HAE type 1 or 2.[5] | Doses of 10 mg and 20 mg maintained therapeutic concentrations for 8 hours, and 30 mg for over 10 hours.[1] The trial met its primary goal of easing symptoms within four hours.[1] |

| RAPIDe-2 | 2/3 (Extension) | Not specified | Patients from previous on-demand trials. | Ongoing long-term safety and efficacy study. |

Prophylactic Treatment of HAE Attacks

This compound Extended-Release (XR) tablets (PHVS719) are being developed for the prevention of HAE attacks.

| Clinical Trial | Phase | Dose | Patient Population | Key Findings |

| CHAPTER-3 | 3 | 40 mg once daily | Adults and adolescents (≥12 years) with HAE who have had at least three attacks in the three months prior to screening.[2] | Ongoing pivotal trial to assess the efficacy and safety of once-daily dosing.[9] |

| CHAPTER-1 | 2 | 20 mg/day and 40 mg/day (administered as IR capsules twice daily as proof-of-concept) | Adults with HAE type 1 or 2.[10] | The 40 mg/day dose significantly reduced the mean monthly attack rate by 84.5% compared to placebo.[10] The treatment was well-tolerated.[3][10] |

| CHAPTER-4 | 3 (Open-Label Extension) | 40 mg once daily | Adults and adolescents (≥12 years) with HAE.[1] | Long-term safety and efficacy study for patients rolling over from other trials.[1] |

Experimental Protocols

While specific internal protocols are proprietary, the following sections describe the general methodologies employed in the clinical trials based on publicly available information.

On-Demand Treatment Trial Protocol (Based on RAPIDe-3)

Objective: To evaluate the efficacy and safety of this compound IR capsules for the on-demand treatment of HAE attacks.

Study Design: A pivotal, randomized, double-blind, placebo-controlled study.

Participant Population:

-

Inclusion Criteria: Patients aged 12 years or older diagnosed with HAE (type 1, 2, or with normal C1 inhibitor).[7][8]

-

Exclusion Criteria: Specific criteria are not detailed in the provided search results.

Treatment Protocol:

-

Patients are randomized to receive either this compound 20 mg IR capsules or a matching placebo.[8]

-

At the onset of an HAE attack, the patient self-administers a single dose of the assigned study drug.

-

Symptoms are recorded by the patient using an electronic diary.

-

The primary endpoint is the time to onset of symptom relief.[7]

-

Secondary endpoints may include time to complete symptom resolution and the need for rescue medication.[7]

-

Safety is monitored through the recording of adverse events.

Prophylactic Treatment Trial Protocol (Based on CHAPTER-3)

Objective: To evaluate the efficacy and safety of once-daily this compound XR tablets for the prevention of HAE attacks.

Study Design: A global, pivotal, randomized, double-blind, placebo-controlled study.[9]

Participant Population:

-

Inclusion Criteria: Patients aged 12 years or older diagnosed with HAE who have experienced at least three swelling attacks in the three months prior to screening.[1][2]

-

Exclusion Criteria: Specific criteria are not detailed in the provided search results.

Treatment Protocol: